molecular formula C7H9Cl2N3S B2851484 {[1,3]Thiazolo[4,5-c]pyridin-2-yl}methanamine dihydrochloride CAS No. 2044835-56-3

{[1,3]Thiazolo[4,5-c]pyridin-2-yl}methanamine dihydrochloride

Cat. No.: B2851484
CAS No.: 2044835-56-3
M. Wt: 238.13
InChI Key: LMHDUVDATDQBDU-UHFFFAOYSA-N
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Description

{[1,3]Thiazolo[4,5-c]pyridin-2-yl}methanamine dihydrochloride is a chemical compound with the molecular formula C7H7N3S·2HCl. It is a derivative of thiazolo[4,5-c]pyridine, featuring a thiazole ring fused to a pyridine ring, and a methanamine group attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[1,3]Thiazolo[4,5-c]pyridin-2-yl}methanamine dihydrochloride typically involves multiple steps, starting with the construction of the thiazolo[4,5-c]pyridine core. One common method is the cyclization of 2-aminopyridine derivatives with thiosemicarbazide under acidic conditions. The resulting intermediate is then further reacted with appropriate reagents to introduce the methanamine group.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This would require careful control of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity. Additionally, purification steps such as recrystallization or chromatography might be employed to obtain the final product in its dihydrochloride form.

Chemical Reactions Analysis

Types of Reactions

{[1,3]Thiazolo[4,5-c]pyridin-2-yl}methanamine dihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize the compound.

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

  • Substitution: : Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides or amines, under appropriate conditions.

Major Products Formed

The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups.

Scientific Research Applications

{[1,3]Thiazolo[4,5-c]pyridin-2-yl}methanamine dihydrochloride has several applications in scientific research. It is used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry. Its unique structure makes it a valuable intermediate for the development of new drugs and therapeutic agents. Additionally, it can be used in the study of biological systems, such as enzyme inhibition and receptor binding assays.

Comparison with Similar Compounds

{[1,3]Thiazolo[4,5-c]pyridin-2-yl}methanamine dihydrochloride is similar to other thiazolo[4,5-c]pyridine derivatives, such as 1-(6-methylimidazo[1,2-a]pyridin-2-yl)methanamine dihydrochloride. its unique structural features, such as the presence of the methanamine group, distinguish it from these compounds

Conclusion

This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique structure and reactivity make it a valuable tool for the synthesis of new molecules and the study of biological systems. Further research and development of this compound could lead to new discoveries and advancements in various fields.

Properties

IUPAC Name

[1,3]thiazolo[4,5-c]pyridin-2-ylmethanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3S.2ClH/c8-3-7-10-5-4-9-2-1-6(5)11-7;;/h1-2,4H,3,8H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMHDUVDATDQBDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1SC(=N2)CN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9Cl2N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2044835-56-3
Record name {[1,3]thiazolo[4,5-c]pyridin-2-yl}methanamine dihydrochloride
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